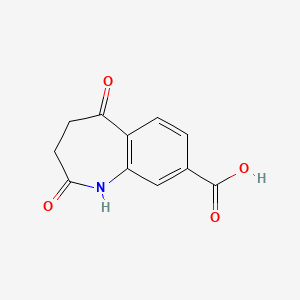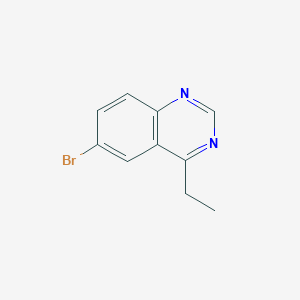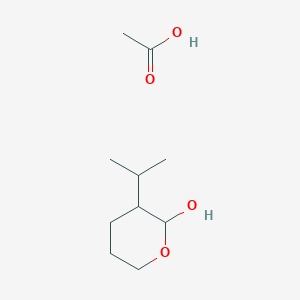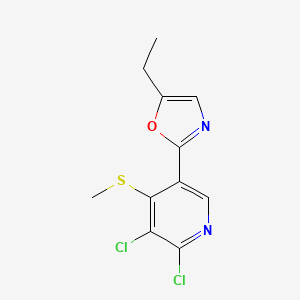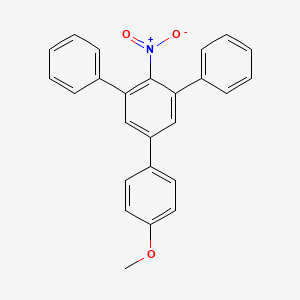![molecular formula C10H19NO2 B12594365 [(2R)-Piperidin-2-yl]methyl butanoate CAS No. 647021-25-8](/img/structure/B12594365.png)
[(2R)-Piperidin-2-yl]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-Piperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-Piperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with [(2R)-Piperidin-2-yl]methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-Piperidin-2-yl]methyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and [(2R)-Piperidin-2-yl]methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various reagents, such as Grignard reagents, can be used for substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and [(2R)-Piperidin-2-yl]methanol.
Reduction: [(2R)-Piperidin-2-yl]methanol.
Substitution: Depending on the reagent used, different substituted products can be formed.
Aplicaciones Científicas De Investigación
[(2R)-Piperidin-2-yl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the production of fragrances and flavors due to its ester functional group.
Mecanismo De Acción
The mechanism of action of [(2R)-Piperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with various receptors and enzymes. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
[(2R)-Piperidin-2-yl]methyl butanoate can be compared with other similar compounds, such as:
Methyl butanoate: A simple ester with a fruity odor, used in fragrances and flavors.
Butanoic acid, 2-methyl-, methyl ester: Another ester with similar applications in the fragrance industry.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: A related compound with a different ester group, used in similar applications.
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other simple esters.
Propiedades
Número CAS |
647021-25-8 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
[(2R)-piperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m1/s1 |
Clave InChI |
IELZVUTXZQTIRM-SECBINFHSA-N |
SMILES isomérico |
CCCC(=O)OC[C@H]1CCCCN1 |
SMILES canónico |
CCCC(=O)OCC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


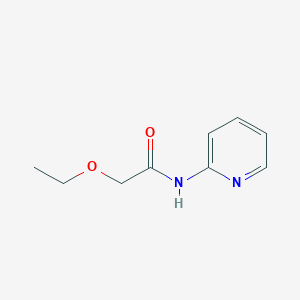




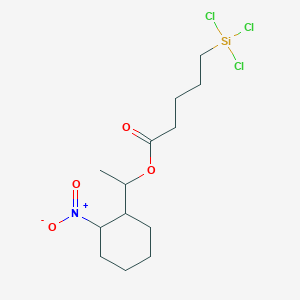
![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)

